molecular formula C11H12O2 B14890434 3-Buten-2-ol, benzoate

3-Buten-2-ol, benzoate

Cat. No.: B14890434
M. Wt: 176.21 g/mol
InChI Key: ZNWBXXLWBPWQAT-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, allylic esters are highly valued for their versatility. They serve as key precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov The reactivity of the allyl group, coupled with the stability of the ester, allows for a diverse range of chemical manipulations. nih.gov Esterification, the fundamental reaction for forming these compounds, involves the coupling of a carboxylic acid and an alcohol. nih.gov Contemporary research often focuses on developing more efficient, catalytic methods for their synthesis to minimize waste and improve atom economy. nih.gov

Importance of Chiral Allylic Systems in Advanced Chemical Research

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many compounds. numberanalytics.comontosight.ai Chiral allylic systems, which possess a stereocenter, are of paramount importance in advanced chemical research, particularly in the development of new therapeutic agents. nih.gov The precise three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets like proteins and enzymes. nih.gov Consequently, the synthesis of enantiomerically pure chiral allylic alcohols and their derivatives is a significant focus of contemporary organic chemistry. nih.gov The development of catalytic asymmetric methods allows for the selective production of one enantiomer over the other, a crucial step in manufacturing effective and safe pharmaceuticals. numberanalytics.comnih.gov

Overview of 3-Buten-2-ol (B146109), Benzoate (B1203000) as a Model Compound for Mechanistic and Synthetic Studies

3-Buten-2-ol, benzoate, serves as an important model compound for investigating reaction mechanisms and exploring new synthetic strategies. Its structure contains the core features of an allylic ester, including a chiral center, making it an ideal substrate for studying stereoselective reactions. Researchers utilize this and similar compounds to test the efficacy of new catalysts, to understand the intricacies of reaction pathways, and to develop novel methods for constructing complex molecular architectures. The benzoate group provides a stable and easily identifiable marker for analytical purposes.

Below is a table detailing the key properties of this compound:

PropertyValue
CAS Registry Number 65001-62-9
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.2118 g/mol
IUPAC Name This compound

Data sourced from NIST Chemistry WebBook nist.gov

The study of compounds like this compound contributes significantly to the foundational knowledge of organic chemistry, enabling the design and synthesis of increasingly complex and functionally diverse molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

but-3-en-2-yl benzoate

InChI

InChI=1S/C11H12O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

ZNWBXXLWBPWQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Buten 2 Ol, Benzoate

Reaction Pathway Elucidation for Esterification and Transesterification Processes

The formation and transformation of the ester linkage in 3-Buten-2-ol (B146109), benzoate (B1203000), are fundamental processes in organic synthesis. These reactions, namely esterification and transesterification, proceed through well-defined reaction pathways.

Esterification: The synthesis of 3-Buten-2-ol, benzoate, is typically achieved through the esterification of 3-buten-2-ol with benzoic acid, often catalyzed by a strong acid. This reaction follows the general mechanism of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon libretexts.orgyoutube.com. The hydroxyl group of 3-buten-2-ol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate libretexts.org. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound, and regenerate the acid catalyst libretexts.org. All steps in this process are reversible, and the reaction equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants tcu.edu.

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. For this compound, this can be achieved by reacting it with another alcohol in the presence of an acid or a base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, following a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence masterorganicchemistry.com. The carbonyl oxygen of the benzoate ester is protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, the original alcohol (3-buten-2-ol) is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate masterorganicchemistry.com. The elimination of the 3-buten-2-oxide leaving group results in the formation of the new ester masterorganicchemistry.com. This process is generally faster than the acid-catalyzed equivalent but is not suitable for substrates with base-sensitive functional groups.

A summary of the key steps in these processes is provided in the table below.

ReactionCatalystKey Steps
Esterification Acid1. Protonation of carboxylic acid. 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Elimination of water. 5. Deprotonation to yield the ester.
Transesterification Acid1. Protonation of ester carbonyl. 2. Nucleophilic attack by new alcohol. 3. Proton transfers. 4. Elimination of original alcohol. 5. Deprotonation to yield the new ester.
Transesterification Base1. Nucleophilic attack by alkoxide on ester carbonyl. 2. Formation of tetrahedral intermediate. 3. Elimination of the original alkoxide.

Stereochemical Mechanism Studies of Allylic Transformations and Isomerizations

The presence of an allylic system in this compound, makes it a substrate for a variety of stereochemically significant transformations, including allylic substitutions and isomerizations.

Isomerizations: Allylic alcohols and their derivatives can undergo isomerization reactions, often catalyzed by transition metals like ruthenium. While specific studies on the isomerization of this compound, are not extensively documented, the general mechanism for allylic alcohol isomerization involves the formation of a metal-hydride intermediate. This process can lead to the migration of the double bond, potentially converting 3-buten-2-ol derivatives to the thermodynamically more stable 2-buten-1-ol isomers. The stereochemical course of such isomerizations is highly dependent on the catalyst and reaction conditions.

The following table summarizes the expected stereochemical outcomes for allylic transformations of a chiral this compound derivative.

ReactionCatalyst SystemNucleophile TypeExpected Stereochemical Outcome
Allylic AlkylationPalladium with "soft" ligandsSoft (e.g., malonates)Retention of stereochemistry
Allylic AlkylationPalladium with specific ligandsHard (e.g., organozincs)Inversion of stereochemistry
IsomerizationRuthenium complexes-Dependent on catalyst and conditions

Catalytic Cycle Analysis in Asymmetric Synthesis

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound, can serve as a prochiral substrate or be a product in enantioselective reactions. Understanding the catalytic cycle is key to optimizing these transformations.

In a typical palladium-catalyzed asymmetric allylic alkylation, the catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allylic benzoate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, displacing the benzoate leaving group and forming a π-allylpalladium(II) complex. The stereochemistry of this complex is influenced by the chiral ligands attached to the palladium center. The incoming nucleophile then attacks the π-allyl complex, typically from the face opposite to the palladium, leading to the formation of the new carbon-carbon bond. Finally, reductive elimination regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

The enantioselectivity of the reaction is determined by the chiral environment created by the ligands around the metal center, which directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate.

A simplified representation of a catalytic cycle for the asymmetric allylic alkylation of a substrate to form a derivative of this compound is shown below.

StageDescription
1. Catalyst Activation A Pd(0) complex is the active catalyst.
2. Oxidative Addition The Pd(0) catalyst reacts with an allylic precursor to form a π-allylpalladium(II) complex.
3. Nucleophilic Attack A nucleophile attacks the π-allyl complex, guided by the chiral ligand.
4. Reductive Elimination The product is released, and the Pd(0) catalyst is regenerated.

Role of Intermolecular Interactions in Reaction Dynamics

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can play a significant role in the dynamics and kinetics of chemical reactions. While computational studies specifically on this compound, are limited, inferences can be drawn from related systems.

In reactions involving benzoic acid or benzoate derivatives, hydrogen bonding can be a crucial factor. For instance, in the reaction of benzoic acid with hydroxyl radicals, the formation of pre-reactive complexes stabilized by hydrogen bonds can alter the reaction energy barriers researchgate.net. Similarly, in the esterification of 3-buten-2-ol with benzoic acid, hydrogen bonding between the reactants and the catalyst can influence the orientation of the molecules in the transition state, thereby affecting the reaction rate.

Furthermore, the structure of the substrate itself can influence reaction kinetics through intramolecular interactions. For example, studies on fluorenyl benzoates have shown that steric interactions can lead to geometric distortions that affect the C-H bond strength and the basicity of the carboxylate, ultimately impacting the rate of C-H oxidation nih.gov. In the case of this compound, the conformation of the molecule and potential non-covalent interactions between the benzoate group and the butenyl chain could influence its reactivity in various transformations.

The table below highlights potential intermolecular interactions and their possible effects on reactions involving this compound.

Interaction TypePotential Role in Reaction Dynamics
Hydrogen Bonding - Stabilization of transition states.- Orientation of reactants and catalysts.- Alteration of reaction energy barriers.
Van der Waals Forces - Influence on substrate-catalyst binding.- Control of stereoselectivity through steric hindrance.
π-π Stacking - Potential for interaction between the benzoate aromatic ring and other aromatic systems in the reaction mixture.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 3-Buten-2-ol (B146109), benzoate (B1203000), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment and stereochemical analysis.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the vinyl protons, the methine proton adjacent to the oxygen, the methyl protons, and the aromatic protons of the benzoate group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the double bond and aromatic ring. libretexts.org

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. chemicalbook.com The chemical shifts for the carbons of the butenyl group will be influenced by the esterification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Buten-2-ol, benzoate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.3~20
Methine (CH-O)~5.4~75
Vinylic (=CH₂)~5.2 (cis), ~5.3 (trans)~115
Vinylic (=CH-)~5.9~140
Aromatic (ortho)~8.0~130
Aromatic (meta)~7.4~128
Aromatic (para)~7.5~133
Aromatic (ipso)-~130
Carbonyl (C=O)-~166

Note: These are estimated values based on typical ranges for similar functional groups and may vary in different solvents.

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, such as the methine proton and the adjacent vinyl and methyl protons. chemsrc.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. chemsrc.comchemspider.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry around the chiral center by observing through-space interactions between the methine proton and the methyl or vinyl protons.

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is important. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃, can be employed. nist.gov These reagents form diastereomeric complexes with the enantiomers in solution, leading to the separation of their NMR signals. nih.gov The integration of the separated signals allows for the quantification of the enantiomeric ratio. rsc.orgsielc.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₁H₁₂O₂, the expected molecular weight is approximately 176.21 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. Key fragmentation pathways for esters often involve cleavage at the ester linkage. We would anticipate observing a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the mass spectra of benzoate esters. nist.gov Another significant fragment would likely arise from the loss of the benzoate group, resulting in a butenyl cation at m/z 55. Other fragments could result from the loss of a methyl radical or other rearrangements. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Notes
176[C₁₁H₁₂O₂]⁺Molecular Ion
105[C₆H₅CO]⁺Benzoyl cation, likely base peak
77[C₆H₅]⁺Phenyl cation
55[C₄H₇]⁺Butenyl cation

While EI-MS is common, softer ionization techniques can provide complementary information.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that typically produce the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. mdpi.com These techniques would be useful for confirming the molecular weight of this compound.

Fast Atom Bombardment (FAB) is another soft ionization technique that can provide molecular ion information.

Fourier Transform Mass Spectrometry (FT-MS) , particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), offers ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

IR and UV-Vis spectroscopy provide information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the vinyl group would be around 1640 cm⁻¹. chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is dominated by the electronic transitions of the benzoate chromophore. Strong absorption bands related to π→π* transitions of the aromatic ring are expected in the UV region, likely around 230 nm and 270-280 nm. The vinyl group may slightly influence the position and intensity of these bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. In the context of this compound, EPR would not be used to study the ground-state molecule as it is not a radical. However, EPR could be employed to detect and characterize any radical intermediates that might be formed during chemical reactions or upon irradiation of the compound. For instance, if the compound undergoes a reaction that generates a radical cation, EPR would be the primary tool for its detection and structural characterization.

Computational Chemistry Approaches to 3 Buten 2 Ol, Benzoate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-buten-2-ol (B146109), benzoate (B1203000), DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity.

Researchers use DFT to calculate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. The location of the HOMO can indicate the site of oxidation or nucleophilic attack, while the LUMO location suggests the site for reduction or electrophilic attack. For an allylic compound like 3-buten-2-ol, benzoate, these calculations can predict the relative reactivity of the double bond versus the carbonyl group of the ester.

In the context of catalysis, DFT is used to study how the electronic structure of this compound changes upon coordination to a metal center, such as palladium or iridium. nih.govnih.govresearchgate.net For instance, in palladium-catalyzed amination reactions involving 3-butene-2-ol, DFT calculations help to elucidate how the catalyst activates the C-O bond, making it susceptible to nucleophilic attack. researchgate.net The calculations can reveal charge polarization within the molecule and the π-allyl intermediate, explaining the regioselectivity of the reaction.

Table 5.1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.5 eVIndicates the energy required to remove an electron; related to ionization potential.
LUMO Energy-0.8 eVIndicates the energy released when an electron is added; related to electron affinity.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Mulliken Charge on C3+0.15Predicts susceptibility to nucleophilic attack at this position in a π-allyl complex.
Mulliken Charge on C1-0.05Predicts susceptibility to electrophilic attack.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that mimics real-world conditions.

For this compound, MD simulations can explore its vast conformational landscape. This includes rotation around the single bonds, such as the C-O ester bond and the C-C bond connecting the chiral center to the vinyl group. The resulting trajectory provides information on the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interaction with other molecules, such as enzymes or catalysts.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water, THF), one can analyze solvation effects, including the formation of hydrogen bonds and van der Waals interactions. researchgate.net In the context of a chemical reaction, MD can simulate the approach of a reactant or a catalyst to the substrate, providing insights into the pre-reaction complex and the role of the local environment in guiding the reaction pathway. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

For reactions involving allylic benzoates, such as catalytic allylic substitution, computational studies have been essential. For example, in the π-allyliridium C,O-benzoate-catalyzed allylic amination, DFT calculations have been combined with experimental kinetic data to build a comprehensive mechanistic model. nih.govnih.gov These studies show that the reaction proceeds through the rapid ionization of the allylic benzoate to form a π-allyliridium complex, followed by the turnover-limiting C-N bond formation. nih.gov

Computational analysis of transition states is key to understanding and predicting selectivity. researchgate.net By comparing the activation energies of competing pathways, researchers can explain why a particular regioisomer or stereoisomer is formed preferentially. For instance, in the palladium-catalyzed amination of 3-butene-2-ol, DFT calculations of the transition states for nucleophilic attack at different positions of the π-allyl intermediate revealed that steric repulsions between the ligand and the substrate govern the observed high regio- and stereoselectivity. researchgate.netresearchgate.net

Table 5.2: Example Calculated Free Energy Barriers for a Catalytic Reaction

Reaction StepPathwayCalculated ΔG‡ (kcal/mol)Significance
Oxidative Addition-12.5Initial activation of the C-O bond.
Nucleophilic AttackAttack at C1 (linear)21.0Higher energy barrier, disfavored product.
Nucleophilic AttackAttack at C3 (branched)17.5Lower energy barrier, favored product. nih.gov
Reductive Elimination-8.0Facile release of the final product.

Note: This table presents hypothetical but representative data derived from mechanistic studies on allylic substitutions.

In Silico Design and Optimization of Novel Catalysts for this compound Synthesis

Building on the mechanistic understanding derived from DFT and MD, computational chemistry enables the in silico design and optimization of novel catalysts. acs.org Instead of relying solely on trial-and-error synthesis, researchers can now computationally screen libraries of potential catalysts to identify promising candidates for synthesizing or modifying this compound.

The process often involves a modular approach, where different components of a catalyst, such as the metal center and its surrounding ligands, are systematically varied in the computer. acs.org For each potential catalyst, properties like activity (calculated from the rate-limiting transition state energy) and selectivity (from the energy difference between competing pathways) are computed. This allows for the identification of structure-property relationships. For example, by analyzing the electronic and steric properties of different phosphine (B1218219) ligands in an iridium catalyst, one can predict which ligand will afford the highest enantioselectivity in an asymmetric reaction. nih.govnih.gov

This in silico approach accelerates the discovery process, reduces waste, and lowers experimental costs. Promising candidates identified through computation are then prioritized for laboratory synthesis and testing. This synergy between theoretical prediction and experimental validation is a powerful paradigm in modern catalyst development for reactions like the dual photoredox/cobalt-catalyzed hydrohalogenation of allyl carboxylates. acs.orgacs.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters from first principles, primarily using DFT. This capability is crucial for structure verification and for interpreting experimental spectra. After calculating the equilibrium geometry of this compound, further calculations can yield its vibrational frequencies (corresponding to IR and Raman spectra) and its nuclear magnetic shielding constants (which are converted to NMR chemical shifts).

The prediction of NMR spectra is particularly useful. By calculating the magnetic shielding for each nucleus (¹H, ¹³C) in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm the structure of a newly synthesized compound or help assign specific peaks to specific atoms in the molecule, which can be ambiguous otherwise. While experimental data for the parent alcohol, 3-buten-2-ol, is available, predicting the spectrum for its benzoate ester can confirm the success of the esterification and help resolve complex spectral regions. chemicalbook.com

Table 5.3: Comparison of Experimental ¹H NMR Shifts for 3-Buten-2-ol and Illustrative Predicted Shifts for this compound

Proton EnvironmentExperimental Shift (ppm) in 3-Buten-2-ol chemicalbook.comTypical Predicted Shift (ppm) in this compound
-CH₃1.281.45
-OH (in alcohol)2.06N/A
>CH-O-4.295.45
=CH₂ (cis to H)5.075.25
=CH₂ (trans to H)5.215.38
-CH=5.906.05
Phenyl ProtonsN/A7.4-8.1

Note: Predicted values are illustrative, showing the expected downfield shift upon esterification, particularly for the proton at the chiral center (>CH-O-).

Environmental Fate and Degradation Pathways

Biodegradation Studies in Various Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemicals from the environment. The biodegradability of 3-Buten-2-ol (B146109), benzoate (B1203000) will depend on the ability of microbial communities to metabolize both the benzoate and the 3-buten-2-ol moieties.

While direct biodegradation studies on 3-Buten-2-ol, benzoate are limited, the degradation of its expected hydrolysis products, benzoic acid and unsaturated alcohols, is well-documented.

The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases or lipases, releasing benzoic acid and 3-buten-2-ol. nih.govnih.gov

Benzoic Acid Degradation: Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds and its metabolic pathways are well-established. wikipedia.orgethz.ch

Aerobic Degradation: Under aerobic conditions, benzoic acid is typically hydroxylated to form catechol. wikipedia.org Catechol then undergoes ring cleavage and further metabolism, ultimately leading to intermediates of the central metabolism, such as acetyl-CoA and succinyl-CoA. ethz.ch

Anaerobic Degradation: In the absence of oxygen, the degradation of benzoate proceeds through a different pathway. It is first activated to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. ethz.ch

3-Buten-2-ol Degradation: The microbial degradation of unsaturated alcohols like 3-buten-2-ol can proceed through several pathways. Microorganisms possess a variety of alcohol dehydrogenases that can oxidize the alcohol group to a ketone (in this case, 3-buten-2-one). researchgate.netasm.org The double bond can also be a site for enzymatic attack, potentially through hydration or epoxidation, leading to a diol or an epoxide, respectively. These intermediates would then be further metabolized. nih.gov

Table 2: Plausible Microbial Degradation Pathway of this compound

StepInitial CompoundEnzyme Type (Hypothetical)Intermediate/Product
1This compoundEsterase/Lipase (B570770)Benzoic acid + 3-Buten-2-ol
2a (Aerobic)Benzoic acidBenzoate hydroxylaseCatechol
2b (Anaerobic)Benzoic acidBenzoate-CoA ligaseBenzoyl-CoA
33-Buten-2-olAlcohol dehydrogenase3-Buten-2-one

This table outlines a hypothetical degradation pathway based on known metabolic routes for similar compounds.

The presence or absence of oxygen is a critical factor determining the rate and pathway of biodegradation for this compound.

Aerobic Conditions: The aerobic degradation of both benzoic acid and likely 3-buten-2-ol is generally rapid and complete, leading to mineralization (conversion to carbon dioxide and water). nih.gov

Anaerobic Conditions: While anaerobic degradation pathways exist for benzoate, they may be slower than aerobic pathways. nih.gov The fate of 3-buten-2-ol under anaerobic conditions is less certain but would likely involve fermentation pathways. The efficiency of biodegradation can be significantly impacted by the transition between aerobic and anoxic environments. nih.gov

Other factors that can influence the biodegradability of this compound include temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading similar compounds. nih.gov

Advanced Analytical Techniques for Degradation Product Identification

Identifying the transient intermediates and final products of degradation is essential for understanding the environmental fate of a compound. A variety of advanced analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It would be suitable for detecting and quantifying this compound and its potential degradation products like 3-buten-2-ol and benzoic acid (after derivatization). acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds. It can be used to identify a wide range of degradation products, including hydroxylated intermediates and conjugated metabolites, without the need for derivatization. nih.gov

Spectrophotometric Methods: These methods can be used for the quantitative determination of esters and their hydrolysis products. For instance, the reaction with hydroxylamine (B1172632) can form hydroxamic acids, which can be measured colorimetrically. acs.org

Table 3: Analytical Techniques for Degradation Studies of this compound

TechniqueApplicationAnalytes
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile/semi-volatile compoundsThis compound; 3-Buten-2-ol; Benzoic acid (derivatized)
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of non-volatile and polar degradation productsBenzoic acid; Hydroxylated intermediates; Conjugated metabolites
SpectrophotometryQuantitative analysis of esters and hydrolysis productsTotal esters; Carboxylic acids

Applications in Advanced Organic Synthesis and Materials Science

3-Buten-2-ol (B146109), Benzoate (B1203000) as a Chiral Building Block in Natural Product Synthesis

The defined stereochemistry of 3-Buten-2-ol, benzoate allows it to be used as a chiral building block, enabling the construction of intricate, multi-stereocenter molecules with a high degree of control. This is particularly crucial in the total synthesis of natural products, where biological activity is often dependent on a specific stereoisomeric form.

The enantiomerically pure form of the compound, specifically (2S)-3-buten-2-ol benzoate, has been successfully employed as a substrate in palladium-catalyzed asymmetric allylic alkylation reactions. This method is foundational for creating complex amino acid structures. A notable application is in the streamlined, transition-metal-free synthesis of (2S,3R,4R)-4,5-dihydroxy isoleucine (DHIle), an essential amino acid component of α-amanitin, one of the most lethal natural toxins known. acs.org In these syntheses, the benzoate of the chiral butenol (B1619263) serves as a leaving group in a palladium-catalyzed reaction, allowing for the stereocontrolled formation of a new carbon-carbon bond, which is a critical step in building the target molecule's complex architecture. acs.orgacs.org

Table 1: Application of this compound in Asymmetric Synthesis

Precursor Reaction Type Product Application

The structure of this compound is also instrumental in directing the stereoselective introduction of new functional groups. In palladium-catalyzed asymmetric reduction reactions, substituted derivatives of 3-buten-2-yl benzoate have been used to generate products with high enantiomeric purity. For instance, the reduction of DL-2-(1-naphthyl)-3-buten-2-yl benzoate using formic acid and a palladium catalyst equipped with a chiral MOP ligand resulted in the formation of 3-(1-naphthyl)-1-butene with an impressive 90% enantiomeric excess (ee). researchgate.net This high degree of stereoselectivity is attributed to the rapid syn-anti isomerization of the π-allylpalladium intermediates formed during the reaction, a process influenced by the structure of the starting ester. researchgate.net This demonstrates the compound's utility in transforming a racemic mixture into a nearly enantiopure product through a stereoselective reaction.

Table 2: Stereoselective Reduction using a this compound Derivative

Substrate Reaction Product Enantiomeric Excess (ee)

Role in Supramolecular Chemistry and Functional Materials

The distinct chemical functionalities within this compound—the aromatic ring, the ester linkage, and the alkene group—provide multiple points for non-covalent interactions, suggesting its potential utility in the fields of supramolecular chemistry and the design of novel functional materials.

While specific self-assembly studies on this compound are not widely documented, the behavior of benzoate derivatives in general provides insight into its potential. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in solution, which can further aggregate into larger structures through aromatic interactions. rsc.org Furthermore, benzoate groups are frequently used as ligands to construct metal-oxo clusters, such as tetrahedral [Zn₄(μ₄-O)]⁶⁺ cores, which then self-assemble into 2D honeycomb-like supramolecular layers. chemsrc.com The self-assembly process in these systems is governed by a hierarchy of intermolecular forces, including hydrogen bonds and aromatic interactions. rsc.orgchemsrc.com These established principles suggest that this compound could participate in similar self-assembly processes, driven by its benzoate moiety.

The ester linkage is a cornerstone of polymer chemistry, most famously in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org More recently, ester linkages have been employed to construct highly ordered, porous, crystalline materials known as Covalent Organic Frameworks (COFs). acs.orgacs.orgresearchgate.netgoogle.comresearchgate.net These materials are synthesized through reactions like transesterification between building blocks containing alcohol and ester functionalities. google.com The resulting ester-linked COFs can exhibit high surface areas, with values up to 2092 m²/g, and form well-defined two-dimensional structures. researchgate.netgoogle.com The development of ester-linked COFs expands the scope of reticular chemistry, creating robust, porous materials analogous to common polyesters. researchgate.net Given that this compound contains both a polymerizable alkene group and a robust ester linkage, it represents a potential monomer for the design of novel polymers and functional organic frameworks.

Green Synthesis Applications beyond Traditional Industrial Production

Beyond conventional laboratory synthesis, this compound is notable for its connection to natural, "green" production methods. Green chemistry emphasizes processes that are efficient, use renewable resources, and minimize waste and energy usage.

The most direct example of a green synthesis of this compound is its natural biosynthesis. Research has identified 3-buten-2-ol-benzoate as a naturally occurring volatile organic compound in the essential oil of the plant Marrubium vulgare, commonly known as horehound. researchgate.netnih.gov Its presence in different natural populations of the plant has been quantified, highlighting nature's ability to produce this specific ester. researchgate.netnih.gov

Furthermore, synthetic routes that align with green chemistry principles are available. Direct esterification of but-3-en-2-ol with benzoic acid represents an atom-economical approach to forming the compound. rptu.de Additionally, reactions known for high atom economy, such as the Diels-Alder reaction, have been utilized with derivatives like 2-methyl-3-buten-2-ol (B93329) benzoate to construct more complex molecules under mild conditions, representing a greener pathway compared to many traditional methods. google.com

Table 3: Natural Occurrence of this compound

Plant Source Common Name Part of Plant

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